molecular formula C8H10ClNS B15170148 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine CAS No. 873015-86-2

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine

Cat. No.: B15170148
CAS No.: 873015-86-2
M. Wt: 187.69 g/mol
InChI Key: ZHIUIUIKCXHLKW-UHFFFAOYSA-N
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Description

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is a heterocyclic compound that features a thienoazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a thieno[2,3-D]azepine precursor with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The sulfur atom in the thieno ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitrogen atom in the azepine ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 2-amino-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine.

    Oxidation: Formation of this compound sulfoxide.

    Reduction: Formation of this compound amine.

Scientific Research Applications

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Material Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.

    Biological Research: It serves as a tool compound in the study of enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]pyrimidine
  • 2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]pyridine

Uniqueness

2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct electronic and steric properties, making it a valuable scaffold in medicinal chemistry and material science.

Properties

CAS No.

873015-86-2

Molecular Formula

C8H10ClNS

Molecular Weight

187.69 g/mol

IUPAC Name

2-chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine

InChI

InChI=1S/C8H10ClNS/c9-8-5-6-1-3-10-4-2-7(6)11-8/h5,10H,1-4H2

InChI Key

ZHIUIUIKCXHLKW-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC2=C1C=C(S2)Cl

Origin of Product

United States

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